Further exploration might be possible through:
UNC1215 is a small molecule compound identified as an inhibitor of the L3MBTL3 protein, which is involved in recognizing methylated lysine residues on histones and other proteins. The compound has a chemical structure that allows it to bind specifically to the Kme-binding pocket of the MBT (Malignant Brain Tumor) domains of L3MBTL3, thus disrupting its function. This interaction is significant in the context of epigenetic regulation and cellular processes such as DNA damage repair and apoptosis .
These reactions highlight the synthetic complexity required to produce UNC1215, showcasing its multifaceted chemical nature.
UNC1215 exhibits notable biological activity by selectively binding to L3MBTL3, enhancing the mobility of GFP-tagged L3MBTL3 within cells. This interaction is crucial for understanding how methylation affects protein function and cellular signaling pathways. Importantly, UNC1215 has been shown to be nontoxic to cells, making it a valuable tool in biological research .
The synthesis methods for UNC1215 have been detailed in patent literature, outlining a stepwise approach that includes:
This methodical approach ensures that UNC1215 can be produced reliably for research purposes.
UNC1215 serves as a critical research tool in several domains:
Studies involving UNC1215 have demonstrated its ability to interact with L3MBTL3 effectively. This binding alters the protein's function and cellular localization, providing insights into how methylation impacts protein interactions within cellular contexts. Such studies are vital for elucidating the mechanistic pathways influenced by epigenetic modifications .
Several compounds share structural or functional similarities with UNC1215, each contributing uniquely to epigenetic research:
Compound Name | Similarity | Unique Features |
---|---|---|
UNC0638 | Inhibits other methyllysine readers | Broader spectrum of activity against multiple targets |
GSK-J4 | Inhibits Jumonji demethylases | Focus on demethylation rather than binding |
ML324 | Targets bromodomain-containing proteins | Different mechanism of action related to acetylation |
UNC1215 stands out due to its specific targeting of L3MBTL3 and its role in modulating methylation-dependent interactions, making it particularly relevant for studies focused on this protein's functions .
UNC1215 is a synthetic organic compound with the systematic International Union of Pure and Applied Chemistry name N-phenyl-2,5-bis[4-(pyrrolidin-1-yl)piperidine-1-carbonyl]aniline [20]. The compound is officially registered under Chemical Abstracts Service number 1415800-43-9 and carries the molecular descriptor label MFCD22683289 [9]. The International Chemical Identifier Key for UNC1215 is PQOOIERVZAXHBP-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications [20].
Alternative nomenclature systems refer to this compound as [3-anilino-4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone [21]. The compound belongs to the benzamide class of organic molecules and is specifically categorized as an N-acylpiperidine derivative [9]. UNC1215 was developed through collaborative efforts between the Structural Genomics Consortium and the Center for Integrative Chemical Biology and Drug Discovery at The University of North Carolina [20].
The compound designation "UNC1215" represents its institutional origin from the University of North Carolina and serves as the primary identifier in scientific literature [5]. This chemical probe was specifically designed as the first selective inhibitor targeting the methyl-lysine recognition domain function of Lethal malignant brain tumor-like protein 3 [5].
UNC1215 possesses the molecular formula C32H43N5O2, corresponding to a molecular weight of 529.72 grams per mole [8] [9]. The structural framework consists of a central aromatic benzene ring system decorated with two distinct pyrrolidinyl-piperidine carbonyl substituents and a terminal aniline group [5]. The canonical Simplified Molecular Input Line Entry System representation is C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5)NC6=CC=CC=C6 [21].
The three-dimensional architecture of UNC1215 features two basic nitrogen centers separated by an intramolecular distance of approximately 13.1 Angstroms [11]. This spatial arrangement enables the compound to function as a bivalent ligand capable of simultaneous interaction with multiple binding sites [5]. The molecular structure incorporates five nitrogen atoms distributed across pyrrolidine rings, piperidine rings, and the aniline moiety, contributing to the compound's polybasic character [5].
X-ray crystallographic analysis reveals that UNC1215 adopts a conformation that facilitates bridging interactions between protein domains [25]. The structural flexibility of the molecule allows for adaptation to different binding environments while maintaining key pharmacophoric elements [11]. The aromatic aniline substituent extends from the central benzamide core, providing additional binding interactions through π-π stacking and hydrogen bonding mechanisms [5].
UNC1215 presents as a white to beige crystalline powder under standard laboratory conditions [12]. The compound exhibits a predicted boiling point of 712.1±60.0 degrees Celsius and a calculated density of 1.224±0.06 grams per cubic centimeter [12]. The melting point remains undetermined in current literature, though the compound demonstrates thermal stability under typical storage conditions [13].
The predicted acid dissociation constant value is 9.90±0.20, indicating strong basic character due to the multiple nitrogen-containing heterocycles [12]. This basicity contributes significantly to the compound's binding affinity through electrostatic interactions with negatively charged protein residues [5]. Storage recommendations specify maintenance at temperatures between minus 20 degrees Celsius and 2-8 degrees Celsius to preserve chemical integrity [12] [14].
Property | Value | Reference |
---|---|---|
Molecular Weight | 529.72 g/mol | [8] |
Physical State | White to beige powder | [12] |
Predicted Boiling Point | 712.1±60.0°C | [12] |
Predicted Density | 1.224±0.06 g/cm³ | [12] |
Predicted pKa | 9.90±0.20 | [12] |
Storage Temperature | -20°C to 2-8°C | [12] [14] |
Solubility characteristics demonstrate excellent dissolution in dimethyl sulfoxide at concentrations exceeding 270 milligrams per milliliter, equivalent to 509.70 millimolar [14] [21]. The compound shows moderate solubility in N,N-dimethylformamide at 16 milligrams per milliliter and ethanol at 14 milligrams per milliliter [13]. Aqueous solubility data remains undetermined, though the compound's lipophilic character suggests limited water solubility [13].
Chemical stability assessments indicate no decomposition when used according to specifications, with no hazardous decomposition products identified under normal conditions [13]. The compound exhibits stability in cell culture media for extended periods, making it suitable for biological applications [5]. Incompatibility has been noted with strong oxidizing agents, necessitating appropriate storage conditions [13].
Structure-activity relationship studies reveal that UNC1215 demonstrates exceptional potency against Lethal malignant brain tumor-like protein 3 with an inhibitory concentration of 40 nanomolar and a dissociation constant of 120 nanomolar [1] [5]. The compound exhibits greater than 50-fold selectivity versus other members of the malignant brain tumor family while maintaining selectivity against more than 200 other reader domains examined [5]. Isothermal titration calorimetry experiments confirm direct binding interactions with thermodynamic parameters indicating favorable enthalpy-driven binding [5].
The dibasic nature of UNC1215 proves critical for its high-affinity binding, as demonstrated by comparison with monobasic analogs that show dramatically reduced potency [5]. Mutagenesis studies of the target protein reveal that the aspartic acid residue D381 in domain 2 is essential for binding, as the D381A mutant completely abolishes UNC1215 interaction [5]. Similarly, the D274A mutation in domain 1 reduces binding affinity by approximately 30-fold, indicating that both domains contribute to the compound's potency [5].
Crystallographic structure-activity relationships demonstrate that UNC1215 binds in a unique 2:2 polyvalent mode of interaction with its target protein [5]. Each UNC1215 molecule bridges two protein monomers by engaging domain 1 of one monomer and domain 2 of another monomer [5]. The binding interaction to domain 2 is primarily mediated by hydrogen bonding between the pyrrolidine nitrogen and the carboxylate oxygen of D381, supplemented by hydrophobic contacts and cation-π interactions with the aromatic cage [11].
Selectivity profiling against related proteins reveals that UNC1215 binds Lethal malignant brain tumor-like protein 1 with an inhibitory concentration of 8.9 micromolar, representing greater than 200-fold selectivity for Lethal malignant brain tumor-like protein 3 [5]. Against other methyl-lysine reader proteins including 53BP1, the compound maintains 100-fold selectivity [5]. Comprehensive screening against 250 chromatin-associated effector proteins identifies only six proteins with detectable binding, emphasizing the compound's exceptional selectivity [5].
The development of UNC1215 analogs has yielded several structurally related compounds with varying potencies and selectivity profiles [11] [15]. UNC1079 serves as the primary negative control compound, representing a piperidine analog of the precursor compound UNC1021 with greater than 1000-fold reduced potency compared to UNC1215 [18]. This dramatic activity reduction makes UNC1079 ideal for control experiments in cellular assays [18].
UNC2533 represents a second-generation analog featuring a more compact structure while maintaining nanomolar potency against Lethal malignant brain tumor-like protein 3 [11]. This compound demonstrates an inhibitory concentration of 62 nanomolar and a dissociation constant of 370 nanomolar, positioning it within three-fold potency of UNC1215 [11]. Crystallographic analysis reveals that UNC2533 also adopts a 2:2 binding mode but requires conformational flexibility of the protein dimer interface to accommodate the smaller ligand [11].
Compound | L3MBTL3 IC50 | L3MBTL3 Kd | L3MBTL1 IC50 | Selectivity | Key Features |
---|---|---|---|---|---|
UNC1215 | 24 nM | 120 nM | 8.9 μM | >50-fold | Chemical probe standard |
UNC1079 | 8.0 μM | >10 μM | 170 μM | ~20-fold | Negative control |
UNC2533 | 62 nM | 370 nM | 14 μM | ~200-fold | Compact analog |
Structure-activity relationship exploration of the UNC2533 scaffold has produced additional derivatives with modified linker lengths and ring systems [11]. Compounds with shortened methylene linkers show 4-5 fold reduced activity, while extended three-carbon linkers maintain comparable potency [11]. The azetidine analog of UNC2533 demonstrates equipotent activity with improved selectivity against related proteins [11].
Functionalized derivatives include UNC1215 acid, which incorporates a carboxylic acid handle for proteolysis-targeting chimera applications [23]. This derivative maintains the Lethal malignant brain tumor-like protein 3 binding capability while enabling conjugation to target protein ligands for induced protein degradation studies [23]. Biotinylated analogs of UNC1215 have been developed for affinity purification experiments, retaining high-affinity binding as confirmed by isothermal titration calorimetry [5].